
1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea, also known as MTU, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. MTU is a urea derivative with a unique chemical structure that makes it a promising candidate for drug development. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with m-tolyl isocyanate in the presence of a suitable catalyst to form the intermediate 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea, which is then reacted with m-tolyl isocyanate to form the final product.
Starting Materials
1-methyl-1,2,3,4-tetrahydroquinoline, m-tolyl isocyanate, suitable catalyst
Reaction
Step 1: 1-methyl-1,2,3,4-tetrahydroquinoline is reacted with m-tolyl isocyanate in the presence of a suitable catalyst to form the intermediate 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea., Step 2: The intermediate 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)urea is then reacted with m-tolyl isocyanate to form the final product 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea.
Scientific Research Applications
1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been the subject of several scientific research studies due to its potential applications in the field of medicine. One of the primary research areas for 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea is in the development of anti-cancer drugs. 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been shown to have cytotoxic effects on cancer cells, making it a promising candidate for the development of cancer treatments.
In addition to its anti-cancer properties, 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has also been studied for its potential use as an anti-inflammatory agent. 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mechanism Of Action
The mechanism of action of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and proliferation. By inhibiting these enzymes, 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea may be able to slow down the growth of cancer cells.
Biochemical And Physiological Effects
1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea has also been shown to have anti-tumor, anti-angiogenic, and anti-metastatic effects. These properties make 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea a promising candidate for the development of cancer treatments.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea in lab experiments is its unique chemical structure, which makes it a promising candidate for drug development. However, one of the limitations of using 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea is its potential toxicity, which may limit its use in certain applications. Further research is needed to better understand the toxicity of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea and to develop safe and effective uses for this compound.
Future Directions
There are several future directions for research on 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea. One area of research is in the development of new anti-cancer drugs based on the structure of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea. Another area of research is in the development of new anti-inflammatory drugs that target specific enzymes and signaling pathways in cells. Additionally, further research is needed to better understand the mechanism of action of 1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea and to develop safe and effective uses for this compound.
properties
IUPAC Name |
1-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-15-5-3-7-18(13-15)22-20(24)21-11-10-16-8-9-19-17(14-16)6-4-12-23(19)2/h3,5,7-9,13-14H,4,6,10-12H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWOACMJKQAPAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2=CC3=C(C=C2)N(CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-3-(m-tolyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

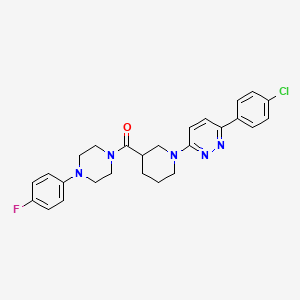
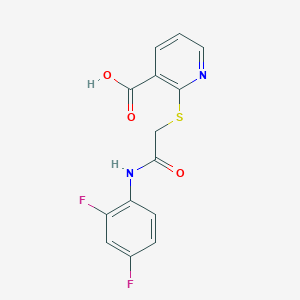

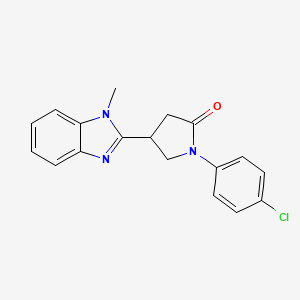
![N-(4-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794073.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2794074.png)
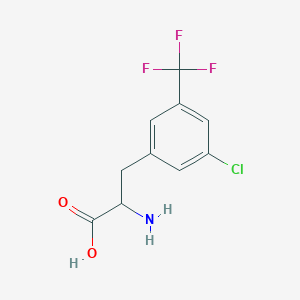
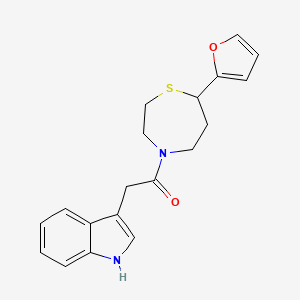
![2-(4-fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2794077.png)
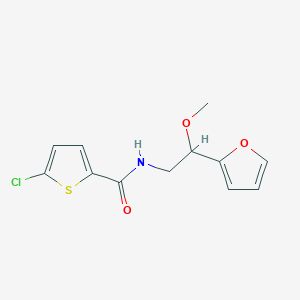
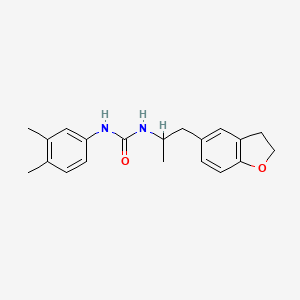
![(E)-2-Cyano-N-cyclopropyl-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enamide](/img/structure/B2794084.png)
![4-[(2-Methoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B2794086.png)
![Benzyl (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2794088.png)